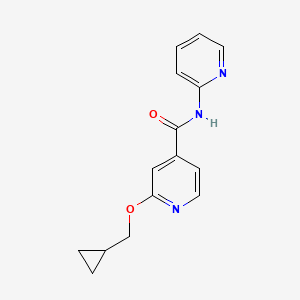
2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide” is a chemical compound with the molecular formula C15H15N3O2 . It’s a derivative of isonicotinamide, which is a compound with a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide” can be found in databases like PubChem . The compound has a complex structure with multiple functional groups, including a cyclopropyl group, a methoxy group, and a pyridin-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide” can be found in databases like PubChem . For example, the molecular weight of the compound is 199.21 g/mol .Applications De Recherche Scientifique
PET Imaging in Alzheimer's Disease
The compound 2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide, although not explicitly mentioned, is closely related to compounds studied for their potential in Positron Emission Tomography (PET) imaging for Alzheimer's disease. The study by Gao, Wang, and Zheng (2017) discusses the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease. These compounds are synthesized with high radiochemical yield and purity, indicating their potential as imaging agents for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Spirocyclic Compound Synthesis
In the realm of organic chemistry, isonicotinamides, such as the one of interest, have been explored for their capacity to undergo cyclization reactions. Brice and Clayden (2009) investigated isonicotinamides carrying various substituents, finding that they undergo cyclisation induced by an electrophile to yield spirocyclic or doubly spirocyclic compounds. This research highlights the utility of such compounds in synthesizing complex molecular architectures, which could be of interest in drug development and materials science (Brice & Clayden, 2009).
Crystal Engineering and Pharmaceutical Co-crystals
The compound is structurally similar to isonicotinamide derivatives that have been used in crystal engineering and the formation of pharmaceutical co-crystals. A study by Reddy, Babu, and Nangia (2006) introduced a novel carboxamide-pyridine N-oxide synthon for assembling isonicotinamide N-oxide in a triple helix architecture. This synthon was exploited to synthesize co-crystals of barbiturate drugs, demonstrating the potential of isonicotinamide derivatives in pharmaceutical formulation and design (Reddy, Babu, & Nangia, 2006).
Antimicrobial Activity
Triazole derivatives synthesized from isonicotinic acid hydrazide, a compound related to 2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide, have shown significant antimicrobial activity. Mishra et al. (2010) synthesized various triazole and isonicotinamide derivatives and tested them against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. Their findings suggest the potential of these derivatives in developing new antimicrobial agents (Mishra et al., 2010).
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-pyridin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(18-13-3-1-2-7-16-13)12-6-8-17-14(9-12)20-10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTGCJBENXZUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

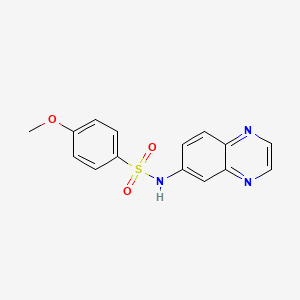
![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)
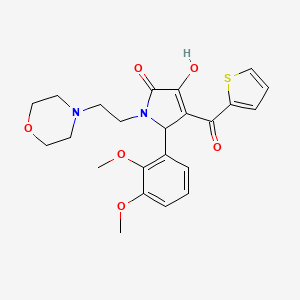
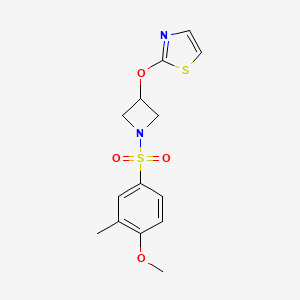
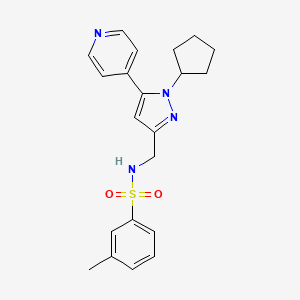

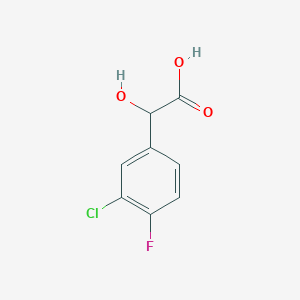
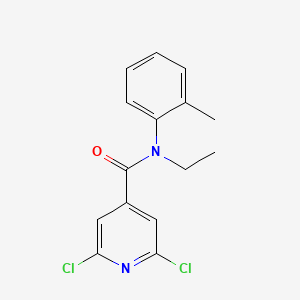
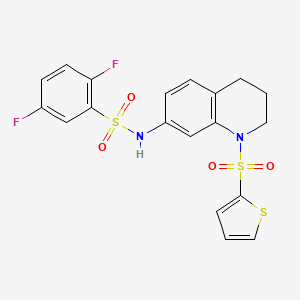
![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2682391.png)
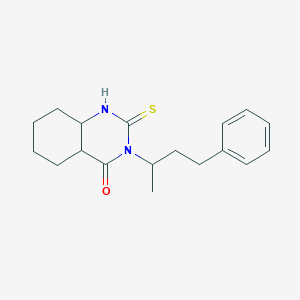

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682399.png)